molecular formula C41H64O15 B194522 Diginatin CAS No. 52589-12-5

Diginatin

Cat. No. B194522
CAS RN: 52589-12-5
M. Wt: 796.9 g/mol
InChI Key: AASCKLXRKILUGL-KDVLELMDSA-N
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Description

Synthesis Analysis

Diginatin is a natural product that is produced in the body and has been identified as a cardiotonic steroid . It can be found in bile samples and is soluble in water . Diginatin binds to the hydroxyl group on cholesterol molecules and converts them into cardiotonic steroids, such as digoxin . This process occurs naturally in cells and tissues .


Molecular Structure Analysis

The molecular formula of Diginatin is C41H64O15 . It has a mono-isotopic mass of 796.424500 Da and an average mass of 796.938 Da . The structure of Diginatin is very similar to digitoxin, digoxin, and gitoxin .


Physical And Chemical Properties Analysis

Diginatin has a melting point of 251-253°, a predicted boiling point of 961.6±65.0 °C, and a predicted density of 1.39±0.1 g/cm3 . It also has a predicted pKa of 13.50±0.70 .

Scientific Research Applications

1. Interaction with Other Compounds

A study highlighted the interaction between digoxin and quercetin, an antioxidant flavonoid, in pigs. This interaction significantly elevated the maximum serum concentration of digoxin and increased the area under the curve (AUC), indicating a serious pharmacokinetic interaction between these two substances (Wang et al., 2004).

2. Radioimmunoassay Development

Research has focused on developing a radioimmunoassay technique for measuring digoxigenin glycosides in Digitalis lanata, which includes diginatin. This technique offers high specificity and sensitivity, essential for accurate measurement in pharmacological studies (Weiler & Zenk, 1976).

3. Potential in Cancer Research

Studies have explored the role of digoxin in cancer research. For instance, its use has been linked to an increased risk of breast cancer in women and cancers of the corpus uteri. This suggests a potential estrogen-mimicking mechanism of digoxin, which could have implications for its application in oncological research (Biggar et al., 2011); (Biggar et al., 2012).

4. Digoxin as a Compliance Marker

Digoxin has been used as a compliance marker in medication studies. Minimal doses of digoxin can be employed to effectively track medication adherence, crucial in long-term clinical trials (Mäenpää et al., 1987).

5. Cardiovascular Research

In cardiovascular research, digoxin's effectiveness in treating conditions like atrial fibrillation and heart failure has been extensively studied, providing insights into its therapeutic potential and limitations (Uretsky et al., 1993).

properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,12R,13S,14S,16S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64O15/c1-18-36(48)26(42)13-33(51-18)55-38-20(3)53-34(15-28(38)44)56-37-19(2)52-32(14-27(37)43)54-23-8-9-39(4)22(11-23)6-7-24-25(39)12-30(46)40(5)35(21-10-31(47)50-17-21)29(45)16-41(24,40)49/h10,18-20,22-30,32-38,42-46,48-49H,6-9,11-17H2,1-5H3/t18-,19-,20-,22-,23+,24-,25+,26+,27+,28+,29+,30-,32+,33+,34+,35+,36-,37-,38-,39+,40-,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASCKLXRKILUGL-KDVLELMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CC(C7C8=CC(=O)OC8)O)O)C)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(C[C@@H]([C@@H]7C8=CC(=O)OC8)O)O)C)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

796.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diginatin

CAS RN

52589-12-5
Record name Diginatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052589125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diginatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIGINATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41E2842504
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
117
Citations
JE Murphy - Journal of the American Pharmaceutical …, 1955 - Wiley Online Library
… Ianata and has consequently been named diginatin. Experimental amounts of diginatin have been isolated from residues remaining from the processing of digoxin and its physical …
Number of citations: 12 onlinelibrary.wiley.com
EW Weiler, MH Zenk - Phytochemistry, 1976 - Elsevier
… The antiserum was highly specific for digoxigenin and its glycosides, with only diginatin showing a substantial cross reactivity (3̃0%). The use of [ 3 H]-labelled and [ 125 I]-labelled …
Number of citations: 256 www.sciencedirect.com
LN Kadima, G Lhoest, M Lesne - European Journal of Drug Metabolism …, 1982 - Springer
… migrated between diginatin and gitoxin. The Rf value of this peak was not comparable with any derivative of diginatin or gitoxin obtained after splitting off of the sugar moieties. …
Number of citations: 4 link.springer.com
O Gisvold, SE Wright - Journal of the American Pharmaceutical Association …, 1957 - Elsevier
… Murphy (9) found diginatin, the tentative structure of which is 16-hydroxy digoxin, occurring in small quantities with digoxin obtained from D. zanata. The same author (10) has also …
Number of citations: 26 www.sciencedirect.com
PH Cobb - Analyst, 1976 - pubs.rsc.org
… Retention times for the more polar compounds, such as diginatin and the lanatosides, can … were then calculated for digitoxin, gitoxin, digoxin and diginatin (Table V) and good agree…
Number of citations: 39 pubs.rsc.org
MS Gandelman, JW Birks, UAT Brinkman… - … of Chromatography A, 1983 - Elsevier
… The detector exhibits a linear response for diginatin in the range 5&500 ng; the … 7 reveal the kinetics of the photoreduction of AQDS in the presence of an analyte (diginatin), but do not …
Number of citations: 33 www.sciencedirect.com
PL Pellegrin, M Lesne - Drug metabolism and disposition, 1984 - Citeseer
… from 0 to 8 mm (unknown metabolites) and from 8 to 20 mm (diginatin … Diginatin derivatives … as diginatin …
Number of citations: 3 citeseerx.ist.psu.edu
FB Hughes - Naturwissenschaften, 1958 - Springer
Uber die Anreicherung einzelner Komponenten des Gasbrandgiftes wurde mehrfach berichtet, so beztiglich~-Toxin 5), v% ToxinS~), Kollagenase 2) nnd Hyaluronidase~). Im Rahmen …
Number of citations: 2 link.springer.com
LN Kadima, M Lesne - Archives Internationales de …, 1980 - europepmc.org
… In the lipophilic extracts diginatin and its derivatives were found as possible metabolites of gitoxin. At least four polar metabolites hardly hydrolysable by beta-glucuronidase and by …
Number of citations: 6 europepmc.org
A De Pover, T Godfraind - Naunyn-Schmiedeberg's Archives of …, 1982 - Springer
… ouabain from Nativelle (Paris, France), diginatin, diginatigenin, acetyldigoxin and desacetyl … Ouahain and ouabagenin were dissolved in deionized water, diginatin in 30 % ethanol and …
Number of citations: 27 link.springer.com

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